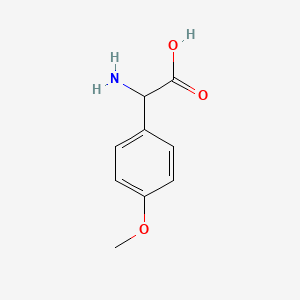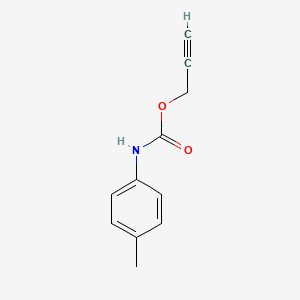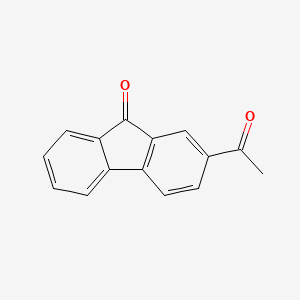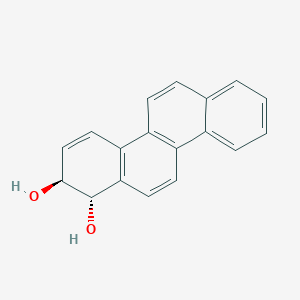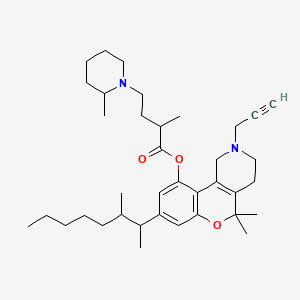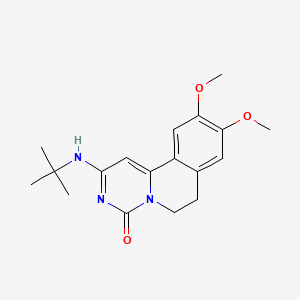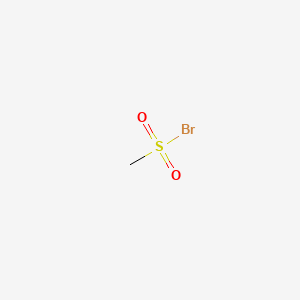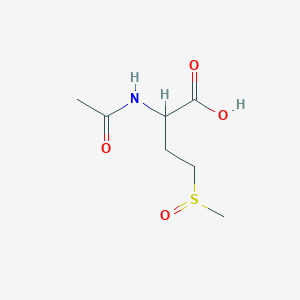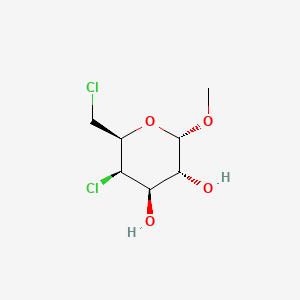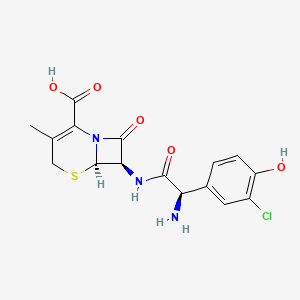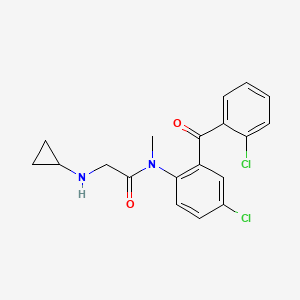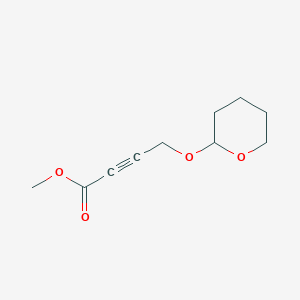
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate
描述
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate is an organic compound that features a tetrahydropyran ring and a butynoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate typically involves the reaction of tetrahydropyran derivatives with butynoate esters. One common method includes the use of cerium ammonium nitrate as a catalyst to facilitate the formation of the tetrahydropyran ring . The reaction conditions often involve room temperature and mild conditions to ensure high yield and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of lanthanide triflates or other efficient catalysts can enhance the yield and purity of the product . The scalability of these methods allows for the production of significant quantities of the compound for various applications.
化学反应分析
Types of Reactions
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized esters, while reduction can produce alcohol derivatives .
科学研究应用
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its unique structural properties.
作用机制
The mechanism of action of Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for certain enzymes, leading to the formation of active metabolites. These interactions can influence various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Tetrahydro-4-methyl-2H-pyran-2-one: Similar in structure but lacks the butynoate ester group.
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl): Another related compound with different substituents on the pyran ring.
Uniqueness
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate is unique due to the presence of both the tetrahydropyran ring and the butynoate ester group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
methyl 4-(oxan-2-yloxy)but-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-9(11)5-4-8-14-10-6-2-3-7-13-10/h10H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQIDAJTIPVLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339705 | |
| Record name | Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69511-49-5 | |
| Record name | Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


